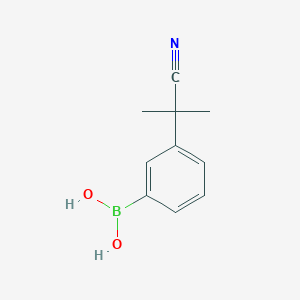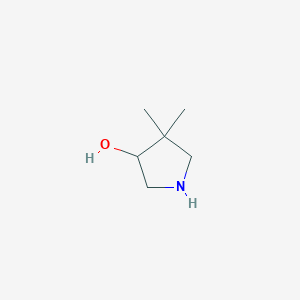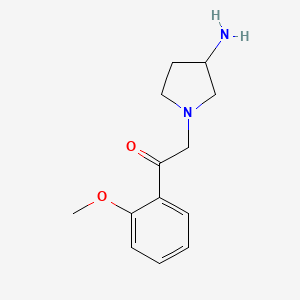![molecular formula C11H16ClN3O B1487893 2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine CAS No. 1342251-23-3](/img/structure/B1487893.png)
2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for 2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis of many complex molecules .Aplicaciones Científicas De Investigación
Genotoxicity and Metabolic Activation Studies
- Genotoxicity Assessment : A study on a similar compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, explored its potential as a 5-HT2C agonist for obesity treatment. The research investigated its genotoxicity, revealing metabolism and dose-dependent increase in mutations in certain strains. It was found to bioactivate to a DNA-binding intermediate, highlighting the importance of understanding metabolic pathways in drug development (Kalgutkar et al., 2007).
Anticholinesterase Effects and Neurodegenerative Disorders
- Anticholinesterase Agents : Pyrazolines, including derivatives with piperidinyl groups, have been synthesized and evaluated for anticholinesterase effects. This research is significant for treating diseases like neurodegenerative disorders, showing how structural modifications of these compounds can lead to new therapeutic agents (Altıntop, 2020).
Synthesis of Potential Antipsychotic Molecules
- Antipsychotic Molecule Synthesis : Research on synthesizing compounds based on the pyrazole and isoxazole framework, fused with a cycloalkene unit and bearing the 1-piperidinyl group, aims to develop new antipsychotic molecules. The synthesis process involves acylation and heterocyclization, illustrating the chemical pathways for creating novel therapeutic agents (Pinna et al., 2013).
Serotonin Receptor Agonists and Behavioral Effects
- 5-HT2C Receptor Agonists : Research has investigated the effects of various 5-HT2C receptor agonists, including compounds similar to 2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine, on rat behavior. Understanding the pharmacology of these compounds helps in developing treatments for disorders related to serotonin receptors (Vickers et al., 2001).
Analgesic and Antiparkinsonian Activities
- Analgesic and Antiparkinsonian Research : Studies on substituted pyridine derivatives, prepared from related compounds, have shown promising analgesic and antiparkinsonian activities. This research contributes to developing new treatments for pain management and Parkinson's disease (Amr et al., 2008).
Synthesis of Novel Heterocyclic Compounds
- Heterocyclic Compound Synthesis : New compounds incorporating pyrazole or isoxazole moieties, fused with cycloalkene units and featuring piperidinyl substituents, have been synthesized. These compounds offer potential applications in various therapeutic areas, including as potential antipsychotics (Pinna et al., 2013).
Propiedades
IUPAC Name |
2-chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-16-8-9-2-6-15(7-3-9)11-10(12)13-4-5-14-11/h4-5,9H,2-3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXVAVPKEOOPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1487810.png)





![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)

![3-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1487820.png)
![2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1487821.png)
![3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1487823.png)


